Cas no 28168-10-7 (Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-)

Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl- structure
28168-10-7 structure
Product Name:Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-
CAS-nummer:28168-10-7
MF:C15H18O2
MW:230.302224636078
CID:283512
PubChem ID:163312
Update Time:2025-04-19

Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-
    • 2-[4-(cyclohexen-1-yl)phenyl]propanoic acid
    • 2-[4-(1-cyclohexen-1-yl)-phenyl]propionic acid
    • 47-210 [as sodium]
    • 4-Cyclohexenylhydratropasaeure
    • p-1-cyclohexen-1-ylhydratropic acid
    • tetriprofen
    • Tetriprofen [INN]
    • UNII-8JG5454O0D
    • Hydratropic acid, P-1-cyclohexen-1-yl-, (+)-
    • 4-1-Cyclohexen-1-ylhydratropasaeure
    • (-)-4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
    • G97SCV6KL6
    • Q27270631
    • Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-alpha-methyl-, (-)-
    • SCHEMBL2110518
    • 28168-10-7
    • CVBPQTZKZQWEFX-UHFFFAOYSA-N
    • 2-(4-(CYCLOHEXEN-1-YL)PHENYL)PROPANOIC ACID
    • 2-(2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-yl)propanoic acid
    • (+)-4-(1-Cyclohexen-1-yl)-alpha-methylbenzeneacetic acid
    • BENZENEACETIC ACID, 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYL-, (+)-
    • Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-.alpha.-methyl-
    • (-)-4-(1-Cyclohexen-1-yl)-alpha-methylbenzeneacetic acid
    • Hydratropic acid, P-1-cyclohexen-1-yl-, (-)-
    • CHEMBL2104691
    • 2-[4-(1-Cyclohexen-1-yl)phenyl]propionic acid
    • Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-alpha-methyl-, (+)-
    • (+)-4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
    • NS00120849
    • UNII-D4D4P67PK9
    • 28268-44-2
    • alpha-[para-(1-cyclohexenyl)-phenyl]-propionic acid
    • D4D4P67PK9
    • Hydratropic acid, p-1-cyclohexen-1-yl-
    • BENZENEACETIC ACID, 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYL-, (-)-
    • Tetriprofen, (+)-
    • 28268-43-1
    • 8JG5454O0D
    • DTXSID20865416
    • Tetriprofen, (-)-
    • UNII-G97SCV6KL6
    • 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
    • Inchi: 1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17)
    • InChI-sleutel: CVBPQTZKZQWEFX-UHFFFAOYSA-N
    • LACHT: OC(C(C)C1C=CC(=CC=1)C1=CCCCC1)=O

Berekende eigenschappen

  • Exacte massa: 230.13100
  • Monoisotopische massa: 230.130679813g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 298
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 37.3Ų

Experimentele eigenschappen

  • PSA: 37.30000
  • LogboekP: 3.83210

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